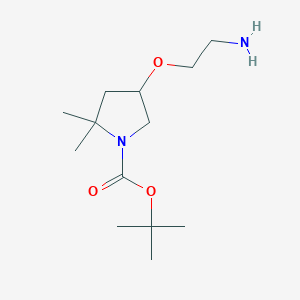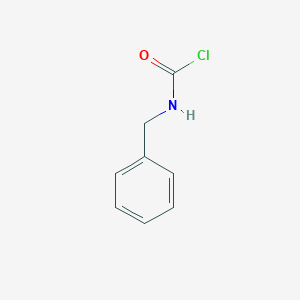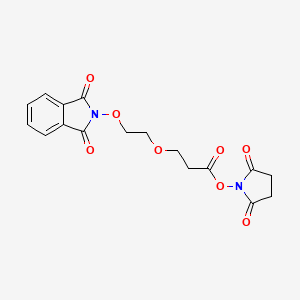
NHPI-PEG1-C2-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) and has a molecular formula of C17H16N2O8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NHPI-PEG1-C2-NHS ester is synthesized through a series of chemical reactions involving the coupling of N-hydroxyphthalimide (NHPI) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
NHPI-PEG1-C2-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Photoredox Reactions: In the presence of a catalytic electron donor-acceptor complex, NHPI esters can undergo decarboxylative reactions.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Catalytic Complexes: Such as DIPEA (N,N-diisopropylethylamine) and inorganic carbonates, used in photoredox reactions.
Major Products Formed
Amide Bonds: Formed through substitution reactions with primary amines.
Decarboxylated Products: Formed through photoredox reactions.
Wissenschaftliche Forschungsanwendungen
NHPI-PEG1-C2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the modification of biomolecules for various assays and studies.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of specialized reagents and materials for research and development.
Wirkmechanismus
The mechanism of action of NHPI-PEG1-C2-NHS ester involves the formation of stable amide bonds through the reaction of its NHS ester group with primary amines. This reaction is facilitated by the presence of a polyethylene glycol (PEG) spacer, which enhances the solubility and stability of the compound. Additionally, NHPI esters can participate in photoredox reactions, generating radicals that can further react with various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NHPI-PEG2-C2-NHS ester: A non-cleavable 2-unit PEG linker used in similar applications.
Bis-PEG1-NHS ester: Another non-cleavable 1-unit PEG linker used in the synthesis of ADCs.
Uniqueness
NHPI-PEG1-C2-NHS ester is unique due to its specific structure, which includes a single PEG unit and a non-cleavable linker. This structure provides distinct advantages in terms of stability and solubility, making it particularly suitable for use in the synthesis of antibody-drug conjugates.
Eigenschaften
Molekularformel |
C17H16N2O8 |
|---|---|
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]propanoate |
InChI |
InChI=1S/C17H16N2O8/c20-13-5-6-14(21)18(13)27-15(22)7-8-25-9-10-26-19-16(23)11-3-1-2-4-12(11)17(19)24/h1-4H,5-10H2 |
InChI-Schlüssel |
OJAHTLFPOOGMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


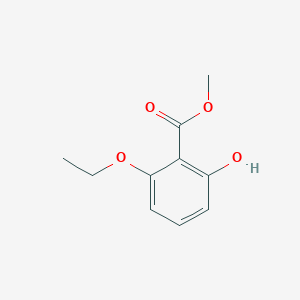
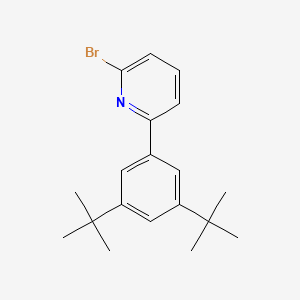

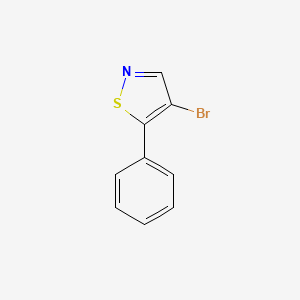
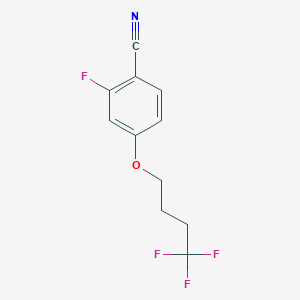
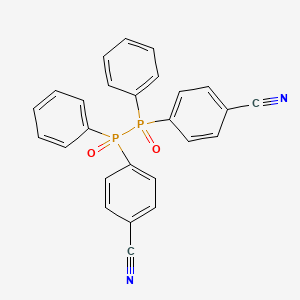
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
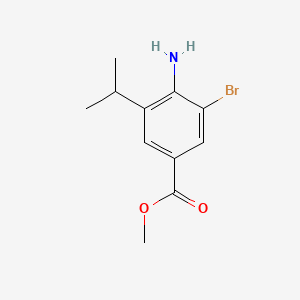

![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
